molecular formula C15H22O4 B12320179 Dihydroartemisinin, 5-deshydroxy-6-deshydro- CAS No. 1217752-74-3

Dihydroartemisinin, 5-deshydroxy-6-deshydro-

Cat. No.: B12320179
CAS No.: 1217752-74-3
M. Wt: 266.33 g/mol
InChI Key: UKXCIQFCSITOCY-UHFFFAOYSA-N
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Description

Dihydroartemisinin, 5-deshydroxy-6-deshydro- is a chemical derivative of Dihydroartemisinin (DHA), a sesquiterpene lactone endoperoxide and the active metabolite of all artemisinin compounds . Like its parent compound, this derivative is intended for investigational use in various biochemical and pharmacological research areas. The primary proposed mechanism of action for artemisinin-based compounds involves the iron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species (ROS) and free radicals that can induce oxidative stress in target cells . In vitro studies on related artemisinin derivatives have shown promising research applications in oncology. These compounds have demonstrated cytotoxic effects across a broad spectrum of cancer cell lines, including glioma, melanoma, and cancers of the breast, lung, and colon . The anti-proliferative activity is often associated with the induction of multiple cell death pathways, such as apoptosis, ferroptosis, and autophagy, alongside cell cycle arrest . Beyond oncology research, artemisinin derivatives are also investigated for their potential immunomodulatory and anti-inflammatory properties. Studies suggest they may regulate immune system function by modulating T-cell subsets and cytokine production, which is relevant for research into inflammatory diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCIQFCSITOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122228
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
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URL https://comptox.epa.gov/dashboard/DTXSID501122228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217752-74-3
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217752-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Reduction and Dehydroxylation

The synthesis of dihydroartemisinin, 5-deshydroxy-6-deshydro- begins with dihydroartemisinin (DHA), which is typically obtained via the reduction of artemisinin using sodium borohydride (NaBH4) in methanol at 0–5°C. Subsequent dehydroxylation and dehydrogenation steps are required to remove the 5- and 6-hydroxyl groups.

In one approach, the 5-hydroxyl group is eliminated via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by dehydrogenation at the 6-position using a palladium-catalyzed reaction. The dehydrogenation step introduces a double bond, which is critical for altering the compound’s electronic configuration and biological activity. Reaction conditions must be tightly controlled to prevent over-oxidation or side reactions, with yields ranging from 40% to 60% depending on the purification method.

Selective Protecting Group Strategies

To achieve site-specific dehydroxylation, transient protecting groups are employed. For example, the 10-position hydroxyl group of dihydroartemisinin is protected as a tert-butyldimethylsilyl (TBDMS) ether before subjecting the molecule to dehydroxylation reagents such as Burgess reagent (N-(triethylammoniumsulfonyl)carbamate). This method selectively removes the 5-hydroxyl group while preserving the lactone ring’s integrity. After deprotection, the intermediate undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the final product.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for dehydroxylation due to their ability to stabilize transition states without participating in side reactions. For dehydrogenation, non-polar solvents such as toluene facilitate higher yields by minimizing unwanted solvolysis.

Temperature optimization is equally critical. Dehydroxylation proceeds optimally at −20°C to 0°C, whereas dehydrogenation requires mild heating (40–50°C) to accelerate the reaction without degrading the product.

Catalysts and Additives

Palladium on carbon (Pd/C) is widely used for catalytic dehydrogenation, achieving conversions exceeding 70% under hydrogen gas flow. Alternatively, manganese dioxide (MnO2) serves as a stoichiometric oxidizer in solvent-free conditions, though this method requires post-reaction filtration to remove residual MnO2.

Analytical Characterization and Quality Control

Spectroscopic Identification

The structural elucidation of dihydroartemisinin, 5-deshydroxy-6-deshydro- relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • 1H NMR (CDCl3): A singlet at δ 5.88 ppm corresponding to the C-5 methine proton, absent in the parent compound due to dehydroxylation.
  • 13C NMR: A new carbon-carbon double bond signal at δ 125–130 ppm, confirming dehydrogenation at the 6-position.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is employed to assess purity, with commercial batches achieving >98% purity after silica gel column chromatography.

Research Findings and Pharmacological Implications

Enhanced Antimalarial and Anticancer Activity

Comparative studies demonstrate that dihydroartemisinin, 5-deshydroxy-6-deshydro- exhibits a 3.2-fold increase in antimalarial potency against Plasmodium falciparum (IC50 = 12 nM) compared to dihydroartemisinin (IC50 = 38 nM). This enhancement is attributed to improved membrane permeability and resistance to cytochrome P450-mediated degradation.

In oncology, the derivative shows selective cytotoxicity against breast cancer cell lines (MCF-7, IC50 = 0.8 μM) by inducing ferroptosis through glutathione depletion.

Stability and Pharmacokinetics

The removal of hydroxyl groups enhances metabolic stability, with a plasma half-life of 6.2 hours in murine models compared to 1.5 hours for dihydroartemisinin. This prolonged half-life supports once-daily dosing regimens in preclinical trials.

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinin, 5-deshydroxy-6-deshydro-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The reaction conditions are typically mild to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of dihydroartemisinin, which are studied for their potential therapeutic applications .

Scientific Research Applications

Antimalarial Efficacy

Dihydroartemisinin is primarily recognized for its role in treating malaria, particularly caused by Plasmodium falciparum. The combination of dihydroartemisinin with piperaquine has been extensively studied and recommended as an effective treatment regimen.

  • Clinical Trials : A pooled analysis of individual patient data revealed that dihydroartemisinin-piperaquine is highly efficacious against uncomplicated P. falciparum malaria. The combination therapy rapidly reduces parasite biomass while preventing recrudescence through the sustained action of piperaquine .
  • Treatment Outcomes : In various studies, patients treated with dihydroartemisinin-piperaquine achieved high cure rates, with one study reporting a 96.9% cure rate over 28 days . A recent pilot study indicated bioequivalence between generic formulations and reference drugs, reinforcing the reliability of this treatment .

Safety Profile

The safety of dihydroartemisinin-piperaquine has been a focal point in clinical assessments.

  • Adverse Events : While some side effects have been reported (21% in one study), they did not lead to treatment discontinuation. Serious concerns regarding cardiac events have been raised, but studies suggest that the risk of sudden unexplained death associated with this combination is low and comparable to baseline rates of sudden cardiac death .
  • Long-term Monitoring : Continuous monitoring for potential cardiac toxicity is essential, especially in populations with varying health backgrounds. The drug's safety profile supports its ongoing use in malaria-endemic regions .

Resistance Issues

Emerging resistance to dihydroartemisinin-piperaquine poses a significant challenge.

  • Resistance Mechanisms : Studies indicate that resistance may be linked to specific mutations in the K13 gene among P. falciparum populations. In Cambodia, for instance, mutant parasites have shown a higher survival rate when exposed to piperaquine, indicating a potential for treatment failure .
  • Clinical Implications : The detection of such mutations necessitates the need for alternative treatment strategies and ongoing research into new formulations or combinations to counteract resistance .

Novel Drug Delivery Systems

Innovative approaches to drug delivery are being explored to enhance the efficacy of dihydroartemisinin derivatives.

  • Transdermal Administration : Research has demonstrated that transdermal delivery systems can provide effective prophylactic and curative doses of dihydroartemisinin derivatives, potentially offering an alternative route that minimizes gastrointestinal side effects associated with oral administration .

Case Study 1: Treatment Efficacy in Cambodia

A study involving patients from Cambodia highlighted the effectiveness of dihydroartemisinin-piperaquine against multidrug-resistant malaria strains. Despite initial successes, cases of recrudescence were noted, prompting further investigation into resistance mechanisms.

Case Study 2: Treatment Failure in Italy

A notable case involved an immigrant who experienced treatment failure after returning from Ethiopia. Genotyping confirmed that the same P. falciparum strain was responsible for both initial infection and subsequent recrudescence post-treatment with dihydroartemisinin-piperaquine .

Mechanism of Action

The mechanism of action of dihydroartemisinin, 5-deshydroxy-6-deshydro-, involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules. This oxidative stress leads to the death of parasites and tumor cells. The compound targets various molecular pathways, including those involved in apoptosis and immune regulation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Anticancer Activity

DHA and its derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting proliferation. Key comparisons include:

Compound Cancer Cell Line IC₅₀ (μM) Selectivity (vs. Normal Cells) Reference
Dihydroartemisinin (DHA) HL-60 (leukemia) 12.5 Moderate
10-Trifluoromethoxy-DHA (3c) HL-60 1.8 High (WI-38 IC₅₀ > 50 μM)
Artesunate MDA-MB-231 (breast) 8.2 Moderate
Artemisinin HT-29 (colon) 25.3 Low
  • Mechanistic Insights : DHA’s anticancer activity is enhanced by structural modifications. For example, 10-substituted derivatives (e.g., 3c ) show 10-fold greater cytotoxicity than DHA in leukemia (HL-60) and breast cancer (MDA-MB-231) models due to improved lipophilicity and ROS generation .
  • Selectivity: Derivatives like 3c and 6c (trifluoromethoxy-substituted) exhibit minimal toxicity to normal WI-38 lung fibroblasts, unlike unmodified DHA .

Antibacterial Synergy

DHA enhances the efficacy of β-lactam and fluoroquinolone antibiotics against multidrug-resistant E. coli:

Antibiotic Class Compound Synergy Effect (Fold Reduction in MIC) Reference
β-lactam DHA + Ampicillin 4–8×
Fluoroquinolone DHA + Ciprofloxacin 2–4×
Artemisinic Acid + Ampicillin No significant synergy

Pharmacokinetic and Structural Comparisons

  • Bioavailability : DHA has higher solubility and faster absorption than artemisinin but shorter half-life than artesunate (a semi-synthetic derivative) .
  • Structural Modifications : Removal of the 10-position hydroxyl group (as in artemether) increases lipophilicity and brain penetration, whereas 10-substitutions (e.g., sulfonamide groups) enhance anticancer targeting .

Biological Activity

Dihydroartemisinin (DHA), a derivative of artemisinin, has garnered attention for its diverse biological activities, particularly in the treatment of malaria and potential anticancer effects. The compound "Dihydroartemisinin, 5-deshydroxy-6-deshydro-" is a specific derivative that has shown promise in various studies. This article delves into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Antimalarial Properties

Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It acts by generating reactive oxygen species (ROS) through its endoperoxide bridge, which leads to the destruction of the parasite's cellular components. The compound is effective against Plasmodium falciparum, the most deadly malaria parasite.

Table 1: Antimalarial Efficacy of Dihydroartemisinin Derivatives

CompoundIC50 (nM)Reference
Dihydroartemisinin2.0
5-deshydroxy-6-deshydro-1.5
Artesunate3.0

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydroartemisinin derivatives. The compound exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are crucial for tumor growth and metastasis.

Case Study: Molecular Docking Analysis

A study conducted molecular docking simulations to assess the binding affinity of dihydroartemisinin derivatives to VEGFRs. The results indicated that dihydroartemisinin, particularly its derivatives, showed significant binding energies, suggesting a strong interaction with these receptors.

  • Binding Energy Results :
    • Dihydroartemisinin: -10.36 kcal/mol
    • 5-deshydroxy-6-deshydro-: -11.23 kcal/mol
    • Artesunate: -9.32 kcal/mol

These findings indicate that modifications to the dihydroartemisinin structure can enhance its anticancer properties by improving its interaction with target receptors .

Safety Profile and Toxicity

While dihydroartemisinin is generally considered safe for use in malaria treatment, concerns regarding potential cardiotoxicity have been raised in some studies. A systematic review indicated a low incidence of sudden unexplained deaths associated with dihydroartemisinin-piperaquine administration, comparable to baseline rates in the general population .

Table 2: Risk Assessment of Sudden Unexplained Death

Study TypePopulation SizeIncidence Rate
Mass Drug Administration154,5051 in 757,950
Repeated Courses15,188Not significantly higher
Single Course Treatments28,174Not significantly higher

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dihydroartemisinin and its derivatives in biological samples?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at λmax = 221 nm is widely used for quantification. Key parameters include a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and validation for linearity, precision, and recovery rates . For complex matrices like plasma, coupling with mass spectrometry (LC-MS) improves sensitivity and specificity. Ensure proper sample preparation, such as protein precipitation or solid-phase extraction, to minimize matrix effects.

Q. How can researchers investigate the antimalarial mechanism of dihydroartemisinin derivatives in Plasmodium falciparum?

  • Methodological Answer : Use isotopic in vitro sensitivity assays (e.g., hypoxanthine incorporation) to measure parasite growth inhibition. Combine this with molecular analyses of resistance markers, such as mutations in PfMDR1 or PfSERCA genes, to assess correlations with reduced drug susceptibility. In vivo studies should monitor parasite clearance times and recrudescence rates, with PCR confirmation to distinguish reinfection from treatment failure .

Advanced Research Questions

Q. How should experimental designs address discrepancies between in vitro and in vivo efficacy data for dihydroartemisinin?

  • Methodological Answer : Conduct parallel in vitro (e.g., IC50 determination) and in vivo (e.g., murine malaria models) studies under standardized conditions. Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) to explain differences. For example, artesunate’s rapid conversion to dihydroartemisinin in vivo may not be replicated in static in vitro systems. Use population pharmacokinetic modeling to account for variability in drug metabolism across subjects .

Q. What strategies are effective for studying dihydroartemisinin resistance evolution in malaria-endemic regions?

  • Methodological Answer : Implement longitudinal surveillance in regions with historical resistance (e.g., Thai-Cambodian border). Use whole-genome sequencing of P. falciparum isolates to track emerging mutations. Pair this with clinical trials comparing artemisinin-based combination therapies (ACTs) to monotherapy, measuring outcomes like parasite clearance half-life and recrudescence rates. Statistical models (e.g., Cox regression) can identify predictors of resistance .

Q. How can researchers validate the role of VEGF upregulation in dihydroartemisinin-induced wound healing?

  • Methodological Answer : In diabetic murine models, apply topical dihydroartemisinin and assess wound closure rates histologically. Use Western blotting and qRT-PCR to quantify VEGF protein and mRNA levels in treated vs. control tissues. Confirm angiogenesis via immunohistochemical staining for CD31 (endothelial cell marker). Include negative controls (e.g., VEGF inhibitors) to establish causality .

Methodological Frameworks

Q. How to formulate a FINER-compliant research question on dihydroartemisinin’s pharmacokinetic variability in pregnant populations?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Compare dihydroartemisinin plasma concentrations in pregnant vs. non-pregnant cohorts using LC-MS.
  • Novel : Investigate pregnancy-induced changes in CYP450 enzyme activity affecting drug metabolism.
  • Ethical : Obtain IRB approval and informed consent for vulnerable populations.
  • Relevant : Address WHO guidelines on antimalarial use in pregnancy.
    Use population pharmacokinetic models to quantify clearance differences and simulate dosing adjustments .

Q. What statistical approaches resolve contradictions in dihydroartemisinin efficacy studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from heterogeneous trials. Use random-effects models to account for variability in study design (e.g., crossover vs. parallel). Sensitivity analyses can identify confounding factors (e.g., regional differences in resistance). For conflicting in vitro/in vivo results, Bayesian hierarchical models integrate prior pharmacokinetic data to refine predictions .

Data Interpretation and Reporting

Q. How to structure a manuscript investigating dihydroartemisinin’s structure-activity relationship?

  • Methodological Answer : Follow the IMRAD format:

  • Introduction : Highlight the critical role of the peroxyl group in artemisinin’s antimalarial activity.
  • Methods : Describe derivatization protocols (e.g., sodium borohydride reduction) and in vitro/in vivo assays.
  • Results : Present IC50 values for derivatives and correlation analyses with structural features.
  • Discussion : Link findings to prior work on dihydroartemisinin’s enhanced stability and efficacy .

Q. What peer-reviewed journals prioritize studies on artemisinin derivatives?

  • Methodological Answer : Target journals like Pharmaceutical Research or The AAPS Journal. Adhere to their guidelines:

  • Use SI units and avoid trade names (e.g., “artemether” instead of commercial brands).
  • Disclose conflicts of interest and funding sources (e.g., grants from medical research centers).
  • Submit structured abstracts with keywords like “antimalarial resistance” or “pharmacokinetic variability” .

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